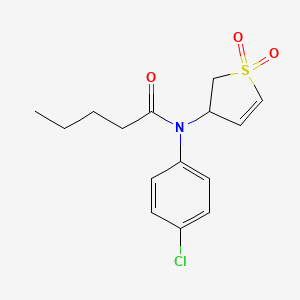
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide, commonly known as CPDT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPDT belongs to the class of amides and contains a chlorophenyl group, a dioxido-2,3-dihydrothiophen-3-yl group, and a pentanamide group.
Scientific Research Applications
CPDT has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CPDT has been found to have anticancer properties and has been studied as a potential drug candidate for the treatment of cancer. CPDT has also been studied for its antimicrobial properties and has shown promising results against various bacteria and fungi. In agriculture, CPDT has been studied for its potential use as a herbicide and insecticide. CPDT has also been studied for its applications in material science, specifically for its use in the fabrication of organic electronic devices.
Mechanism of Action
The mechanism of action of CPDT is not fully understood. However, studies have suggested that CPDT may act by inhibiting the activity of certain enzymes, leading to cell death in cancer cells. CPDT has also been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
CPDT has been found to have various biochemical and physiological effects. In cancer cells, CPDT has been found to induce apoptosis, inhibit cell proliferation, and decrease the expression of certain proteins involved in cancer development. In bacteria and fungi, CPDT has been found to disrupt the cell membrane, leading to their death. CPDT has also been found to have low toxicity in mammalian cells, making it a potential candidate for drug development.
Advantages and Limitations for Lab Experiments
One advantage of CPDT is its versatility in various fields of research. CPDT has shown promising results in medicine, agriculture, and material science, making it a valuable compound for researchers. Another advantage of CPDT is its low toxicity in mammalian cells, making it a safe compound to work with. However, one limitation of CPDT is its limited solubility in water, which may affect its efficacy in certain applications.
Future Directions
There are several future directions for the research of CPDT. In medicine, further studies are needed to fully understand the mechanism of action of CPDT and its potential as a drug candidate for the treatment of cancer. In agriculture, further studies are needed to determine the efficacy of CPDT as a herbicide and insecticide. In material science, further studies are needed to explore the potential applications of CPDT in the fabrication of organic electronic devices. Additionally, studies are needed to improve the solubility of CPDT in water, which may increase its efficacy in certain applications.
Synthesis Methods
The synthesis of CPDT involves the reaction of 4-chlorobenzoyl chloride with 3-thiophenecarboxylic acid in the presence of triethylamine to form the intermediate 4-chlorobenzoyl-3-thiophenecarboxylic acid. This intermediate is then reacted with pentanoyl chloride in the presence of triethylamine to yield CPDT. The reaction scheme is shown below:
properties
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3S/c1-2-3-4-15(18)17(13-7-5-12(16)6-8-13)14-9-10-21(19,20)11-14/h5-10,14H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCXVYMPFFQAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

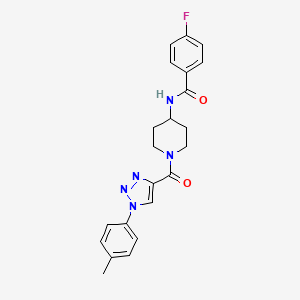
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,5-difluoro-N-methylbenzenesulfonamide](/img/structure/B2542642.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2542645.png)
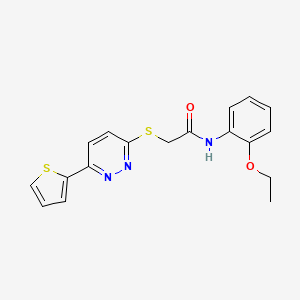

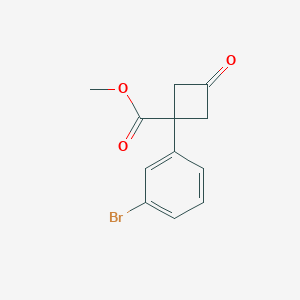
![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2542652.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2542653.png)
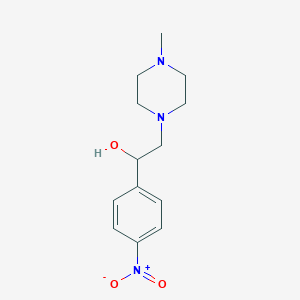
![4-Cyclopentyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B2542657.png)
![3-(aminomethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2542658.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2542659.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2542662.png)